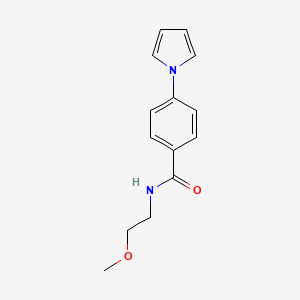
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of drugs known as ampakines, which modulate the activity of AMPA receptors in the brain, leading to enhanced synaptic plasticity and improved cognitive function.
Mécanisme D'action
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. By enhancing the activity of AMPA receptors, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and Physiological Effects
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to increase the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning. It also increases the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of synaptic plasticity and memory consolidation. 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. It is also stable and can be easily synthesized in large quantities. However, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its limited solubility in water and its short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for the study of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research is the investigation of the long-term effects of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione on cognitive function and brain plasticity. Additionally, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Overall, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione represents a promising avenue for the development of cognitive enhancers and the study of brain function and plasticity.
Méthodes De Synthèse
The synthesis of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclohexanone to form 4-ethoxyphenylcyclohexanone hydrazone, which is then reacted with ethyl acetoacetate to form 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the final product, making it suitable for use in research studies.
Applications De Recherche Scientifique
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models and has shown promising results in improving cognitive function. It has been shown to enhance memory consolidation and retrieval, improve attention and learning, and increase wakefulness and arousal. 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been studied in human clinical trials, where it has been shown to improve working memory and attention in healthy individuals and in patients with cognitive impairments.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(21)12-16(18(20)22)19-13-6-4-3-5-7-13/h8-11,13,16,19H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCAQQRBDNKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)


![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)


![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
